6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
Descripción
BenchChem offers high-quality 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h5-6H,1-4H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWYQPLQBLHOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
[1][2][3][4]
Executive Summary
6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine (CAS: 57478-57-6 / 143174-11-2) is a tricyclic heterocyclic compound belonging to the class of 2-aminothiazoles .[1][2] It is structurally characterized by a thiazole ring fused to the aromatic moiety of a tetralin (tetrahydronaphthalene) core.
In medicinal chemistry, this scaffold serves as a critical pharmacophore for potassium channel modulation . Specifically, it is a positive gating modulator (activator) of the calcium-activated potassium channels KCa3.1 (IK1) and KCa2 (SK), which play pivotal roles in regulating membrane potential in excitable neurons and non-excitable immune cells. As an analogue of the neuroprotective agent Riluzole, SKA-44 is investigated for therapeutic applications in immunotherapy (expansion of tumor-infiltrating lymphocytes), neuroprotection , and cardiovascular regulation .
Chemical Structure & Physicochemical Properties[4][5][6][7][8]
Structural Analysis
The molecule consists of a "hybrid" tricyclic system where a 2-aminothiazole is fused to a tetrahydronaphthalene skeleton.[1][2]
-
Saturation: The "6,7,8,9-tetrahydro" designation indicates that the ring distal to the thiazole fusion is saturated (cyclohexane-like), while the ring proximal to the fusion remains aromatic (benzene-like).[1]
-
Fusion Geometry ([2,1-d]): The thiazole ring is fused across the C1-C2 bond of the naphthalene core.[1][2] Specifically, the sulfur and nitrogen atoms of the thiazole align such that the nitrogen is attached to C1 and the sulfur to C2 (or vice versa depending on specific IUPAC priority, but the [2,1] fusion is distinct from the [1,2] linear isomer).
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| CAS Number | 57478-57-6 (Generic); 143174-11-2 (Salt/Source specific) |
| Appearance | Solid (typically light yellow to cream powder) |
| Solubility | Low in water; Soluble in DMSO, Ethanol, Methanol |
| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic, CNS penetrant) |
| pKa (Base) | ~3.5 - 4.5 (Weak base due to electron-withdrawing thiazole) |
| H-Bond Donors | 1 (Primary amine -NH₂) |
| H-Bond Acceptors | 2 (Thiazole N, Amine N) |
Synthetic Methodology
The synthesis of SKA-44 follows a Hugerschhoff-type oxidative cyclization .[1][2] This protocol is favored for its efficiency in constructing 2-aminobenzothiazole derivatives from aniline precursors.[1]
Retrosynthetic Analysis
-
Target: 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine.[1][7][5][6]
-
Precursor: 5,6,7,8-Tetrahydronaphthalen-2-amine (6-Aminotetralin).[1]
-
Reagents: Ammonium Thiocyanate (NH₄SCN), Bromine (Br₂) or Benzyltrimethylammonium tribromide (BTMAB).
Step-by-Step Synthesis Protocol
Note: This protocol requires a fume hood due to the use of bromine and toxic reagents.[1]
-
Reagent Preparation:
-
Dissolve 5,6,7,8-tetrahydronaphthalen-2-amine (1.0 eq) in Glacial Acetic Acid (AcOH).
-
Add Ammonium Thiocyanate (NH₄SCN) (2.0 - 4.0 eq) to the solution.[2]
-
-
Oxidative Cyclization:
-
Cool the mixture to 0–5°C in an ice bath.
-
Dropwise add a solution of Bromine (1.0 eq) in Glacial Acetic Acid over 30 minutes. Maintain temperature below 10°C to prevent over-bromination.
-
Alternative: Use Benzyltrimethylammonium tribromide (1.05 eq) as a solid bromine source for easier handling.
-
-
Reaction & Workup:
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/Ethyl Acetate).
-
Quench the reaction by pouring into ice-cold water.
-
Neutralize the solution with Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to pH ~8–9. The product will precipitate as a free base.
-
-
Purification:
Synthesis Workflow Diagram
Caption: Hugerschhoff synthesis pathway for SKA-44 via oxidative cyclization of aminotetralin.
Pharmacological Mechanism & Applications[1][2][13]
SKA-44 is defined by its activity at the KCa3.1 and KCa2 ion channels.[1][2] Unlike pore-blockers, SKA-44 acts as a positive gating modulator , increasing the channel's sensitivity to intracellular calcium ([Ca²⁺]i).[1]
Mechanism of Action (KCa Activation)
-
Binding: SKA-44 binds to the interface between the Calmodulin (CaM) C-lobe and the KCa channel linker domain.[2]
-
Sensitization: It stabilizes the interaction between CaM and the channel, effectively shifting the calcium-activation curve to the left.
-
Effect: The channel opens at resting or low physiological calcium levels, leading to K⁺ efflux and membrane hyperpolarization .
Therapeutic Implications[1][2][4][14][15]
-
Immunotherapy (TIL Expansion):
-
In T-cells, KCa3.1 regulates the driving force for Ca²⁺ influx (calcium release-activated calcium channels).[1][2]
-
Paradoxically, while KCa3.1 blockers are immunosuppressive, pulsed activation or modulation during ex vivo expansion can enhance the "fitness" and proliferation of Tumor-Infiltrating Lymphocytes (TILs) by resetting the membrane potential and preventing exhaustion (Refer to Patent US11357841B2).
-
-
Cardiovascular Health:
-
Neuroprotection:
-
By hyperpolarizing neuronal membranes, KCa activators can reduce excitotoxicity caused by excessive glutamate signaling, relevant in ataxia and epilepsy models.
-
Signal Transduction Diagram
Caption: Pharmacological cascade of SKA-44 mediated KCa channel activation.[1][2]
Experimental Validation: KCa3.1 Assay Protocol
To validate the activity of synthesized SKA-44, a Whole-Cell Patch Clamp assay is the gold standard.[1][2]
-
Cell Line: HEK-293 cells stably expressing human KCa3.1 (hKCa3.1).[2]
-
Intracellular Solution (Pipette):
-
140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM EGTA.
-
Free Ca²⁺: Adjusted to 250 nM (sub-maximal) using CaCl₂ to allow detection of potentiation.
-
-
Extracellular Solution (Bath):
-
160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₁, 1 mM MgCl₂, 10 mM HEPES.
-
-
Protocol:
-
Establish whole-cell configuration.
-
Hold voltage at -80 mV.[1] Apply voltage ramps (-120 mV to +40 mV) every 10 seconds.
-
Baseline: Record current at 250 nM [Ca²⁺]i.
-
Perfusion: Perfuse SKA-44 (1 µM - 10 µM).
-
Measurement: Measure the increase in slope conductance (K⁺ current) relative to baseline. A >2-fold increase indicates significant agonist activity.
-
References
-
Sankaranarayanan, A., et al. (2009).[7] Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure.[3][1][2]Molecular Pharmacology , 75(2), 281–295. Link
-
Wulff, H. & Castle, N.A. (2010). Therapeutic potential of KCa3.1 blockers: recent advances and promising trends.Expert Review of Clinical Pharmacology , 3(3), 385–396. Link
-
Patent US11357841B2. (2022). Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof.[7]Google Patents . Link
-
Accela Chem. (n.d.). Product Data: 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine.[3][1][7][5][6] (CAS Verification).[8] Link
-
Aldrich. (n.d.). 2-AMINO-6,7,8,9-TETRAHYDRONAPHTHO(2,1-D)THIAZOLE Product Sheet.Sigma-Aldrich .[1][2] Link
Sources
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14779-18-1|7-Methylbenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Naphtho[2,1-d]thiazole-8-sulfonic acid, 2-(4-aminophenyl)-7-[[4-[(4-chloro-2-sulfophenyl)azo]-2,5-dimethylphenyl]azo]-6-hydroxy-, disodium salt | 5852-31-3 [chemicalbook.com]
- 5. Naphtho[2,1-d]thiazol-2-amine, 6,7,8,9-tetrahydro- (9CI) | 57478-57-6 [amp.chemicalbook.com]
- 6. CAS:26934-59-86-(Adamantan-1-yl)benzo[d]thiazol-2-amine-毕得医药 [bidepharm.com]
- 7. US11357841B2 - Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof - Google Patents [patents.google.com]
- 8. Casdatifan | C21H17F4NO3S | CID 156859185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of tetrahydronaphthothiazole amine derivatives
An In-Depth Technical Guide to the Medicinal Chemistry of Tetrahydronaphthothiazole Amine Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The fusion of heterocyclic scaffolds to create novel molecular architectures is a cornerstone of modern medicinal chemistry. Among these, the tetrahydronaphthothiazole amine framework has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive review of this chemical class, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the diverse therapeutic applications with a focus on anticancer and antimicrobial activities, and analyze the critical structure-activity relationships (SAR) that govern efficacy. This document is designed not merely as a summary but as a functional guide, complete with detailed experimental protocols and data-driven insights to facilitate further research and development in this promising area.
The Tetrahydronaphthothiazole Amine Scaffold: A Privileged Heterocyclic System
The therapeutic potential of tetrahydronaphthothiazole amine derivatives stems from the synergistic combination of its two core components:
-
The Tetrahydronaphthalene (Tetralin) Moiety: This partially saturated bicyclic system imparts a degree of conformational rigidity and significant lipophilicity to the molecule. These characteristics are crucial for effective membrane permeability and interaction with hydrophobic pockets within biological targets.
-
The 2-Aminothiazole Moiety: The thiazole ring is a bioisostere of various natural and synthetic compounds and is present in numerous FDA-approved drugs, including the antibiotic Sulfathiazole.[1][2] The exocyclic amino group at the C2 position is a critical pharmacophore, acting as a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with target proteins.[3] This moiety is a cornerstone for synthesizing compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]
The fusion of these two systems creates a unique tricyclic scaffold that has proven to be a fertile ground for the discovery of potent and selective therapeutic agents.
Synthetic Strategies: The Hantzsch Thiazole Synthesis
The most prevalent and efficient method for constructing the tetrahydronaphthothiazole amine core is a variation of the classic Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea derivative. In the context of our target scaffold, the synthesis begins with a 1-tetralone derivative.
The general workflow involves two key steps:
-
α-Halogenation of a Tetralone: A substituted 1-tetralone is brominated at the C2 position to yield the critical α-bromoketone intermediate.
-
Cyclocondensation: The resulting 2-bromo-1-tetralone is then reacted with a substituted thiourea. The nucleophilic sulfur of the thiourea attacks the carbon bearing the bromine, and subsequent intramolecular cyclization and dehydration afford the final 2-amino-4,5-dihydronaphtho[1,2-d]thiazole derivative.
Caption: General workflow for Hantzsch synthesis of tetrahydronaphthothiazole amines.
A detailed protocol for a representative synthesis is provided in the "Experimental Protocols" section of this guide.
Biological Activities and Therapeutic Potential
The tetrahydronaphthothiazole amine scaffold has been extensively explored for its therapeutic potential across multiple disease areas.
Anticancer Activity
A significant body of research highlights the potent antiproliferative activity of these derivatives against a range of human cancer cell lines.[7] The mechanism of action is often multifaceted, with compounds reported to inhibit key oncogenic pathways.
-
Tubulin Polymerization Inhibition: Certain N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[8]
-
Kinase Inhibition: Other derivatives have shown inhibitory activity against crucial signaling kinases like EGFR and BRAFV600E, which are implicated in the growth and survival of many cancers.[9]
The cytotoxic efficacy of these compounds is often potent, with GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values in the low micromolar to nanomolar range.
Table 1: Selected Anticancer Activity of Tetralin-Thiazole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| Tetralin-chalcone derivative (3a) | HeLa (Cervical) | 3.5 µg/mL | [10] |
| Tetralin-chalcone derivative (3a) | MCF-7 (Breast) | 4.5 µg/mL | [10] |
| Fused Thiopyrano[2,3-d]thiazole (3f) | Leukemia, Colon, Melanoma | 0.37–0.67 µM | [11] |
| 2-Aminothiazole derivative (20) | H1299 (Lung) | 4.89 µM | [7] |
| N,4-diaryl-1,3-thiazole-2-amine (10s) | Various | 0.36–0.86 µM |[8] |
Antimicrobial Activity
The scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
-
Antibacterial Activity: Derivatives have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli).[12] One significant mechanism of action identified is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[13] Some N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent activity, with MICs as low as 3.9 μg/mL against S. aureus.
-
Antitubercular Activity: The emergence of multidrug-resistant tuberculosis necessitates new therapeutic agents. Specific 2-aminothiazoles have shown remarkable potency against Mycobacterium tuberculosis, with MIC values in the sub-micromolar range.[14][15]
-
Antifungal Activity: Activity against various fungal strains, including several Candida species, has also been reported, with some compounds showing efficacy comparable to the standard antifungal drug fluconazole.[12]
Table 2: Selected Antimicrobial Activity of Naphtho-Thiazole Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| PNT¹ | S. epidermidis | 2.5 ± 2.2 µg/mL | [13] |
| PNT¹ | S. aureus | 2.5 ± 0.0 µg/mL | [13] |
| PNT¹ | MRSA | 6.7 ± 2.9 µg/mL | [13] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | M. tuberculosis | 0.024 µM | [15] |
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 µg/mL | [16] |
¹PNT: 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the tetrahydronaphthothiazole amine scaffold has yielded crucial insights into the structural requirements for potent biological activity. The SAR can be broadly analyzed by considering substitutions at three key positions: the N-2 amine, the C-4/C-5 positions of the thiazole ring (fused to the tetralin), and the tetralin ring itself.
Caption: Key structure-activity relationships for the tetrahydronaphthothiazole amine scaffold.
SAR studies on antitubercular agents revealed that while the central thiazole moiety and a C-4 pyridyl substituent were critical and intolerant to modification, the N-2 position of the exocyclic amine was highly flexible.[15] Introduction of substituted benzoyl groups at this N-2 position dramatically improved antitubercular activity by over 100-fold.[15] Similarly, for anticancer activity, specific substitutions on the N-aryl ring, such as 2,4-dimethoxy groups, led to a significant enhancement of antiproliferative effects.[8]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, field-proven methodologies for the synthesis and biological evaluation of these compounds.
Protocol: Synthesis of a Representative N-Aryl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Step 1: Synthesis of 2-Bromo-3,4-dihydronaphthalen-1(2H)-one
-
Dissolve 1-tetralone (1.0 eq) in glacial acetic acid.
-
Slowly add bromine (1.0 eq) dropwise to the solution at room temperature with constant stirring.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the α-bromoketone intermediate.
Step 2: Cyclocondensation to form the Thiazole Derivative
-
To a solution of 2-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in absolute ethanol, add the desired substituted thiourea (1.1 eq).
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress using TLC (e.g., using a mobile phase of 2:8 Methanol:Benzene).[17]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as 10% NaOH solution, to precipitate the product.[17]
-
Filter the solid product, wash with cold ethanol, and then with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydronaphthothiazole amine derivative.
-
Characterize the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).
Protocol: In-Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of synthesized compounds.
Caption: Standard workflow for the MTT cell viability assay.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well microtiter plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Conclusion and Future Outlook
Tetrahydronaphthothiazole amine derivatives represent a highly versatile and therapeutically relevant class of compounds. The robust synthetic pathways, primarily the Hantzsch synthesis, allow for extensive structural diversification, enabling fine-tuning of biological activity. The potent anticancer and antimicrobial activities demonstrated by numerous analogues underscore the potential of this scaffold to yield novel clinical candidates.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While some mechanisms of action have been elucidated, further studies are needed to identify the precise molecular targets for many of the most active compounds.
-
Pharmacokinetic Optimization: Efforts should be directed towards improving the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to enhance their in vivo efficacy.[14]
-
Expansion of Therapeutic Targets: The structural features of this scaffold suggest its potential for activity against other targets, such as viral or inflammatory pathways, which warrants further investigation.
By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of tetrahydronaphthothiazole amine derivatives.
References
-
El-Naggar, M., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. Available at: [Link]
-
Degiacomi, G., et al. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. Medicinal Chemistry Research. Available at: [Link]
-
Al-Sultani, A. A. J., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Health Sciences. Available at: [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Al-Bayati, M. I. H., & Al-Amiery, A. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available at: [Link]
-
Kim, J., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Pharmaceuticals. Available at: [Link]
-
Abdel-Aziz, M., et al. (2019). New quinolin-3-yl- N -hydrazinecarbothioamides in the synthesis of thiazoles and thiazines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE. Available at: [Link]
-
Rupšytė, S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. Available at: [Link]
-
Holota, S., et al. (2018). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Scientia Pharmaceutica. Available at: [Link]
-
Khalifa, M. E., & Al-Omar, M. A. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Ayati, A., et al. (2019). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Ananthan, S., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mondal, S., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. Available at: [Link]
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Božilović, J., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. Available at: [Link]
-
Patel, D. R., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry. Available at: [Link]
-
Arora, P., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. Available at: [Link]
-
Singh, S. K., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
-
Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas). Available at: [Link]
-
Tsuchido, T., et al. (1985). Antimicrobial Activity of a Tertiary Amine Covalently Bonded to a Polystyrene Fiber. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Rusiecka, I., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals. Available at: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Mickevičienė, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Al-Hiyari, Y. F., & Al-Masoudi, N. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis. Available at: [Link]
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sjpas.com [sjpas.com]
Efficient Synthesis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to an efficient and reliable protocol for the synthesis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol is based on the well-established Hantzsch thiazole synthesis, a robust method for the construction of the thiazole ring system. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the underlying reaction mechanism, and best practices for purification and characterization of the target molecule.
Introduction and Significance
The 2-aminothiazole scaffold is a privileged structural motif found in a wide array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of this versatile heterocycle with a tetrahydronaphthalene ring system, as in 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine, offers a unique three-dimensional structure that can be exploited for the development of novel therapeutic agents. The tetrahydronaphthalene moiety can enhance lipophilicity and modulate the pharmacokinetic profile of the molecule, making this class of compounds particularly attractive for drug development programs.
This application note details a two-step synthesis commencing from the readily available starting material, α-tetralone. The chosen synthetic strategy, the Hantzsch thiazole synthesis, is a classic and highly efficient method for the preparation of thiazole derivatives.[1] It involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.
Synthetic Strategy and Mechanism
The synthesis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine is achieved through a two-step process:
-
α-Bromination of α-Tetralone: The first step involves the selective halogenation of α-tetralone at the α-position to the carbonyl group to yield 2-bromo-α-tetralone. This intermediate is a key precursor for the subsequent cyclization reaction.
-
Hantzsch Thiazole Synthesis: The 2-bromo-α-tetralone is then reacted with thiourea in a cyclocondensation reaction to form the target 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine.
The mechanism of the Hantzsch thiazole synthesis is a well-elucidated pathway.[2] It begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in 2-bromo-α-tetralone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon of the tetralone moiety. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.
Figure 1: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-α-tetralone
This protocol describes the synthesis of the α-haloketone intermediate, 2-bromo-α-tetralone, from α-tetralone.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| α-Tetralone | C₁₀H₁₀O | 146.19 | 10.0 g | 0.0684 |
| Bromine | Br₂ | 159.81 | 3.5 mL | 0.0684 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve α-tetralone (10.0 g, 0.0684 mol) in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add bromine (3.5 mL, 0.0684 mol) dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-α-tetralone.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Expected Yield: 70-80%.
Characterization of 2-Bromo-α-tetralone:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.08 (d, J = 7.9 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 7.33 (t, J = 7.5 Hz, 1H), 7.27 (d, J = 7.6 Hz, 1H), 4.73 (dd, J = 6.3, 4.4 Hz, 1H), 3.30 (m, 1H), 2.92 (m, 1H), 2.50 (m, 2H).[3]
-
Appearance: Pale yellow oil or low-melting solid.[3]
Part 2: Synthesis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
This protocol details the cyclocondensation of 2-bromo-α-tetralone with thiourea to yield the final product.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-Bromo-α-tetralone | C₁₀H₉BrO | 225.08 | 5.0 g | 0.0222 |
| Thiourea | CH₄N₂S | 76.12 | 1.86 g | 0.0244 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-α-tetralone (5.0 g, 0.0222 mol) and thiourea (1.86 g, 0.0244 mol) in 50 mL of 95% ethanol.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add 50 mL of water and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient.
Expected Yield: 65-75%.
Characterization of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.30-7.00 (m, 4H, Ar-H), 6.85 (s, 2H, NH₂), 2.90 (t, J = 6.0 Hz, 2H, CH₂), 2.75 (t, J = 6.0 Hz, 2H, CH₂), 1.80 (m, 4H, CH₂-CH₂). (Expected chemical shifts based on analogous structures like 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine).[4][5]
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals around δ 167 (C-2), 148 (C-3a), 135 (C-9a), 129-125 (aromatic carbons), 110 (C-3b), 30-20 (aliphatic carbons). (Based on analogous structures).[4][5]
-
IR (KBr, cm⁻¹): 3450-3250 (NH₂ stretching), 2950-2850 (C-H stretching), 1630 (C=N stretching).[4]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₂N₂S [M+H]⁺: 205.0799; found: 205.0801. (Expected value).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HPLC method development for 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine analysis
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
Abstract: This document provides a comprehensive guide for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine. The narrative explains the scientific rationale behind experimental choices, from initial analyte characterization to full method validation according to International Council for Harmonisation (ICH) guidelines. Detailed, step-by-step protocols are provided for both method development and validation, designed for researchers, scientists, and drug development professionals.
Analyte Properties & Chromatographic Challenges
Understanding the Molecule: 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine is a heterocyclic compound featuring a fused tetrahydronaphthalene and thiazole ring system, with a primary amine group at the 2-position of the thiazole ring.
-
Hydrophobicity: The fused aromatic and alicyclic ring structure imparts significant non-polar character, making it well-suited for reversed-phase chromatography where it can interact with a non-polar stationary phase.[1]
-
Ionization: The primary amine group is basic. The pKa of similar 2-aminothiazole scaffolds is typically in the range of 5 to 6. This basic nature is the primary challenge in method development. At mobile phase pH values near or above the pKa, the analyte exists in both neutral and protonated forms, leading to poor peak shape, tailing, and shifting retention times. Furthermore, the protonated (cationic) form can engage in secondary ionic interactions with residual deprotonated silanols (Si-O⁻) on the surface of silica-based stationary phases, causing significant peak tailing.[2]
The Core Objective: The central goal is to develop a method that ensures the analyte is in a single, stable ionic state (protonated) throughout the analysis to achieve a sharp, symmetrical, and reproducible chromatographic peak. This is achieved by controlling the mobile phase pH.[3]
HPLC Method Development Strategy
A systematic approach is essential for developing a robust and reliable HPLC method. The strategy involves a logical progression from understanding the analyte's properties to fine-tuning chromatographic parameters.
Sources
Application Note: Strategic Salt Formation of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine for Enhanced Pharmaceutical Viability
Abstract & Introduction
The successful development of an Active Pharmaceutical Ingredient (API) is critically dependent on its physicochemical properties, which directly influence its bioavailability, stability, and manufacturability. The heterocyclic scaffold, 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine, represents a class of compounds with significant therapeutic potential. However, like many amine-containing molecules, its free base form may exhibit suboptimal characteristics, such as poor aqueous solubility, which can hinder its clinical translation.
Salt formation is a cornerstone of pharmaceutical development, offering a robust strategy to modulate an API's properties without altering its intrinsic pharmacological activity.[1][2][3] An estimated 50% of all drugs are administered as salts, underscoring the significance of this approach.[4] The selection of an appropriate counter-ion can dramatically enhance solubility, dissolution rate, stability, and crystallinity, thereby improving the overall "developability" of the drug candidate.[2][3]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of the 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine free base and the subsequent strategic preparation and characterization of its hydrochloride and methanesulfonate (mesylate) salts. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for selecting an optimal salt form.
Synthesis of the Free Base API
The synthesis of the target aminothiazole is efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[5][6][7] The process begins with the α-bromination of a readily available starting material, α-tetralone, followed by cyclocondensation with thiourea.
Caption: Synthetic workflow for the free base API.
Protocol 2.1: Synthesis of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-one
-
Rationale: The α-bromination of the ketone is the critical first step to create an electrophilic center necessary for the subsequent nucleophilic attack by the thioamide in the Hantzsch synthesis. Acetic acid serves as both a solvent and a catalyst.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve α-tetralone (10.0 g, 68.4 mmol) in glacial acetic acid (50 mL).
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (3.5 mL, 68.4 mmol) in glacial acetic acid (15 mL) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.
-
The solid precipitate (2-bromo-α-tetralone) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the α-haloketone intermediate.
-
Protocol 2.2: Synthesis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
-
Rationale: This step involves the reaction of the α-bromoketone with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[5][8] Ethanol is an effective solvent for this condensation reaction.
-
Procedure:
-
Combine 2-bromo-α-tetralone (10.0 g, 44.4 mmol) and thiourea (4.0 g, 52.5 mmol) in a 250 mL round-bottom flask.
-
Add absolute ethanol (100 mL) and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into a beaker containing 200 mL of a 5% sodium carbonate solution to neutralize any acid and precipitate the free base.[5]
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with ample water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine as a crystalline solid.
-
The Imperative of Salt Selection for Pharmaceutical Formulation
While the free base is the pharmacologically active moiety, its physicochemical properties may be unsuitable for a viable drug product. The basic 2-amino group on the thiazole ring is an ideal handle for salt formation, a process that can profoundly and beneficially alter the molecule's properties.[9]
Core Principles of Salt Selection
The primary goal of salt screening is to identify a solid form with optimal characteristics for the intended dosage form and route of administration.[3] Key considerations include:
-
pKa Relationship: A successful and stable salt formation generally requires a pKa difference of at least 2-3 units between the API and the counter-ion.[4] This ensures a complete proton transfer from the acidic counter-ion to the basic API.
-
Solubility and Bioavailability: For oral dosage forms, aqueous solubility is often the rate-limiting step for absorption.[10] Salt forms can exhibit significantly higher solubility and faster dissolution rates compared to the free base, which can lead to improved bioavailability.[1][11]
-
Stability and Handling: An ideal salt form should be a non-hygroscopic, crystalline solid with a high melting point. This ensures physical and chemical stability during storage and manufacturing and provides consistent bulk properties.[2]
Sources
- 1. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. drughunter.com [drughunter.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
Application Notes and Protocols for the Scalable Manufacturing of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
Abstract
This document provides a comprehensive technical guide for the scalable manufacturing of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine, a key intermediate in pharmaceutical development. The synthesis is strategically designed around the robust and well-established Hantzsch thiazole synthesis. This guide details a two-step process, commencing with the scalable synthesis of the precursor 2-bromo-1-tetralone, followed by its cyclocondensation with thiourea. Emphasis is placed on process scalability, safety, and the control of critical process parameters to ensure high yield and purity. Detailed protocols for synthesis, work-up, and purification are provided, along with insights into potential impurities and safety considerations for an industrial setting.
Introduction
6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine is a heterocyclic amine containing a fused thiazole ring system. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] The development of a robust and scalable manufacturing process for this intermediate is therefore of significant interest to the pharmaceutical industry.
This guide presents a detailed and practical approach to the synthesis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine, suitable for implementation in a pilot plant or industrial manufacturing environment. The chosen synthetic strategy, the Hantzsch thiazole synthesis, is a classic and reliable method for the formation of thiazole rings from α-haloketones and thioamides.[3][4]
Synthetic Strategy and Workflow
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the bromination of the commercially available starting material, 1-tetralone, to produce the key intermediate, 2-bromo-1-tetralone. The second step is the Hantzsch cyclocondensation of 2-bromo-1-tetralone with thiourea to yield the target molecule, 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine.
Caption: Overall synthetic workflow for the target molecule.
Detailed Protocols and Methodologies
Step 1: Scalable Synthesis of 2-Bromo-1-tetralone
The α-bromination of 1-tetralone is a critical first step. For industrial-scale production, the choice of brominating agent and reaction conditions must prioritize safety, efficiency, and ease of work-up. Two viable methods are presented below.
Method A: Bromination using Cupric Bromide
This method offers good yields and avoids the use of elemental bromine, which is highly corrosive and hazardous to handle on a large scale.[5]
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with 1-tetralone (1.0 equivalent) and a solvent such as a mixture of chloroform and ethyl acetate.
-
Reagent Preparation: In a separate vessel, prepare a slurry of cupric bromide (CuBr₂, 2.2 equivalents) in ethyl acetate.
-
Reaction: Heat the 1-tetralone solution to reflux. Slowly add the cupric bromide slurry to the refluxing solution. The reaction will generate hydrogen bromide (HBr) gas, which must be scrubbed using a caustic scrubber.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the consumption of 1-tetralone is complete.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the copper salts. The filter cake should be washed with the reaction solvent to recover any entrained product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-bromo-1-tetralone. This crude product can often be used directly in the next step without further purification.
Method B: Bromination using N-Bromosuccinimide (NBS)
NBS is a solid, crystalline brominating agent that is easier and safer to handle than liquid bromine, making it suitable for large-scale operations.[6]
Protocol:
-
Reactor Setup: Charge the reactor with 1-tetralone (1.0 equivalent) and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiator: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.05-1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at a gentle reflux.
-
Monitoring: Monitor the reaction by HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-1-tetralone.
| Parameter | Method A (CuBr₂) | Method B (NBS) |
| Brominating Agent | Cupric Bromide | N-Bromosuccinimide |
| Solvent | Chloroform/Ethyl Acetate | Carbon Tetrachloride/Acetonitrile |
| By-products | Copper salts | Succinimide |
| Safety | Safer than Br₂ | Good, solid reagent |
| Work-up | Filtration | Filtration and aqueous wash |
| Typical Yield | 80-90% | 85-95% |
Step 2: Hantzsch Thiazole Synthesis
This step involves the cyclocondensation of 2-bromo-1-tetralone with thiourea to form the desired 2-aminothiazole ring.[3][4]
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with 2-bromo-1-tetralone (1.0 equivalent) and a suitable solvent, such as ethanol or a mixture of ethanol and water.[7]
-
Reagent Addition: Add thiourea (1.0-1.2 equivalents) to the reactor. A slight excess of thiourea can help drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) with stirring.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation of the Free Base (Optional):
-
Cool the reaction mixture to room temperature.
-
Slowly add a base, such as an aqueous solution of sodium carbonate or sodium hydroxide, to neutralize the hydrobromide salt formed during the reaction and precipitate the free amine.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purification Strategy: Isolation as the Hydrochloride Salt
For pharmaceutical applications, isolating the final product as a stable, crystalline hydrochloride salt is often preferred. This enhances stability and facilitates purification.
Protocol for Hydrochloride Salt Formation and Crystallization:
-
pH Adjustment: After the Hantzsch reaction is complete, cool the reaction mixture. Instead of basifying, carefully add a concentrated solution of hydrochloric acid to ensure the product is fully protonated as the hydrochloride salt.
-
Crystallization:
-
The hydrochloride salt may precipitate directly from the reaction mixture upon cooling or with the addition of an anti-solvent (e.g., isopropanol, acetone).
-
For controlled crystallization, the crude reaction mixture can be concentrated, and the residue redissolved in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature. The solution is then cooled in a controlled manner to induce crystallization.
-
-
Isolation: Collect the crystalline hydrochloride salt by filtration.
-
Washing: Wash the filter cake with a cold solvent or a mixture of solvents (e.g., ethanol/isopropanol) to remove soluble impurities.
-
Drying: Dry the purified 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine hydrochloride under vacuum at a suitable temperature.
| Parameter | Value/Condition |
| Solvent | Ethanol or Ethanol/Water |
| Temperature | 60-80°C (Reflux) |
| Stoichiometry (Thiourea) | 1.0-1.2 equivalents |
| Reaction Time | 2-4 hours |
| Purification Method | Crystallization as Hydrochloride Salt |
| Typical Yield | 85-95% |
Process Safety and Impurity Control
Safety Considerations
-
2-Bromo-1-tetralone: This is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiourea: While not highly toxic, it is a suspected carcinogen and should be handled with care to avoid inhalation of dust.
-
Solvents: The use of flammable solvents like ethanol requires adherence to standard fire safety precautions, including proper grounding of equipment.
-
Exotherms: The Hantzsch reaction is generally exothermic. On a large scale, the addition of reagents and control of the reaction temperature should be carefully managed to prevent thermal runaway. A reaction calorimetry study is recommended before scaling up.
-
Pressure: The reaction is typically run at atmospheric pressure.
Impurity Profile and Control
Potential impurities in the final product can arise from starting materials or side reactions.
-
Unreacted 1-tetralone: Can be carried over from the first step. Controlled by ensuring complete bromination.
-
Dibrominated tetralone: Over-bromination can lead to this impurity. Controlled by careful stoichiometry and monitoring of the bromination reaction.
-
Side products from Hantzsch synthesis: Potential side reactions can occur, though the Hantzsch synthesis is generally high-yielding.[3]
-
Residual Solvents: The final product should be tested for residual solvents to ensure they are within acceptable pharmaceutical limits.
Impurity Control Strategy:
-
Starting Material Quality: Use high-purity 1-tetralone and thiourea.
-
In-Process Controls (IPCs): Implement IPCs using HPLC to monitor the completion of each reaction step and the formation of impurities.
-
Crystallization: The crystallization of the hydrochloride salt is a highly effective purification step that can significantly reduce the levels of most impurities. The choice of crystallization solvent and cooling profile can be optimized to maximize impurity rejection.
Conclusion
The described two-step synthesis of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine via the Hantzsch reaction provides a scalable and efficient manufacturing process. The use of readily available starting materials and well-understood reaction mechanisms makes this a robust route for industrial production. Careful control of reaction conditions, a well-designed work-up, and purification by crystallization of the hydrochloride salt are key to obtaining a high-purity product suitable for further use in pharmaceutical development. Adherence to strict safety protocols is paramount throughout the manufacturing process.
References
-
ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ACS Publications. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
Personal Chemistry. (n.d.). An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles - University of Sussex. Retrieved from [Link]
-
Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]
- Google Patents. (n.d.). EP0125695B1 - 2-bromo-1-tetralone derivatives.
-
MDPI. (2003, April 30). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-4-methyl-1-tetralone. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. Retrieved from [Link]
-
PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Retrieved from [Link]
-
MDPI. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-aminothiazole, 96-50-4. Retrieved from [Link]
-
PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
OUCI. (n.d.). A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo[7]thieno[2,3-d]. Retrieved from [Link]
-
ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
-
ResearchGate. (2025, August 9). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
Sources
- 1. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine Synthesis
Case ID: THT-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic Workflow
User Issue: Low yield and purification difficulties during the cyclization of 6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-2-amine. Core Chemistry: Hantzsch Thiazole Synthesis. Primary Precursors: 2-bromo-3,4-dihydronaphthalen-1(2H)-one (2-bromo-1-tetralone) and Thiourea.
The synthesis of this tricyclic system is often plagued by the instability of the
Diagnostic Flowchart
Use this decision tree to identify where your specific yield loss is occurring.
Figure 1: Diagnostic logic for identifying yield bottlenecks in thiazole cyclization.
Critical Synthesis Protocols
We provide two protocols. Method A is the standard literature approach, often resulting in 40-50% yields. Method B is the recommended "One-Pot" optimization, which typically boosts yields to 80-90% by avoiding the isolation of the unstable bromoketone.
Comparative Data: Yield vs. Method
| Parameter | Method A (Classical) | Method B (One-Pot Optimized) |
| Precursor Handling | Isolation of 2-bromo-1-tetralone | In-situ generation (No isolation) |
| Reagents | NBS, p-TsOH, Thiourea | |
| Solvent | Ethanol (Reflux) | Ethanol or PEG-400 |
| Typical Yield | 45 - 60% | 85 - 92% |
| Purity Profile | Dark, sticky solid (requires column) | Crystalline solid (precipitation) |
Method B: The "One-Pot" Optimized Protocol (Recommended)
Rationale: 2-bromo-1-tetralone is a lachrymator and decomposes upon exposure to air/light. Generating it in situ and trapping it immediately with thiourea prevents degradation.
Reagents:
-
1-Tetralone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (Absolute)
Step-by-Step:
-
Bromination: Dissolve 1-tetralone in ethanol. Add p-TsOH and NBS. Stir at room temperature for 1–2 hours.
-
Cyclization: Without isolating the intermediate, add solid Thiourea directly to the flask.
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours.-
Observation: The solution will likely turn yellow/orange.[1] A precipitate (the HBr salt of the product) may form.
-
-
Workup (Critical for Yield):
-
Cool the reaction to room temperature.[4]
-
Concentrate the solvent to ~20% of original volume.
-
Add water and basify carefully with
(ammonium hydroxide) to pH 9–10.[5] Do not use NaOH if possible, as strong mineral bases can sometimes hydrolyze the aminothiazole ring under vigorous conditions. -
The free base will precipitate as a solid. Filter, wash with cold water, and dry.
-
Troubleshooting Guide (Q&A)
Issue 1: "My product is a sticky, black tar instead of a solid."
Root Cause: Oxidation of the thiourea or polymerization of the bromoketone. Solution:
-
Atmosphere: Run the reaction under Nitrogen (
) or Argon. Thiazole synthesis involves sulfur, which is sensitive to oxidative dimerization (forming disulfides). -
Scavengers: Add a pinch of hydroquinone during the bromination step to inhibit radical polymerization of the tetralone species.
-
Solvent Switch: If ethanol yields tar, switch to PEG-400 . Polyethylene glycol acts as a phase transfer catalyst and stabilizer, often yielding cleaner products that precipitate upon addition of water.
Issue 2: "I see the product on TLC, but I lose it during workup."
Root Cause: The product exists as a hydrobromide salt (
-
pH Control: You must neutralize the salt to liberate the free amine. The HBr salt stays in the aqueous layer. Add
dropwise until the pH is distinctly basic (pH > 9). The solution should become cloudy as the hydrophobic free amine precipitates. -
Salting Out: If the precipitate is fine and hard to filter, add saturated NaCl (brine) to force the organic product out of the solution.
Issue 3: "The reaction stalls; starting material remains unreacted."
Root Cause: Poor nucleophilicity of thiourea or steric hindrance. Solution:
-
Catalysis: Add Iodine (
, 10 mol%) to the reaction mixture. Iodine acts as a Lewis acid catalyst, activating the carbonyl carbon of the tetralone and facilitating the nucleophilic attack of the thiourea sulfur. -
Microwave Irradiation: If available, run the cyclization step in a microwave reactor at
for 10–15 minutes. This overcomes the activation energy barrier much more efficiently than thermal reflux.
Frequently Asked Questions (FAQ)
Q: Why do we use NBS instead of liquid Bromine?
A: Liquid bromine is difficult to handle and often leads to di-bromination (putting two bromines on the alpha carbon). NBS provides a slow, controlled release of
Q: Can I use 2-tetralone instead of 1-tetralone? A: No. Using 2-tetralone will yield the regioisomer6,7,8,9-tetrahydronaphtho[1,2-d]thiazol-2-amine (linear fusion). The target [2,1-d] (angular fusion) requires the ketone at position 1 and the halogen at position 2.
Q: How do I store the final product?
A: Aminothiazoles can oxidize over time, turning brown. Store the purified solid in an amber vial, under inert gas (Argon/Nitrogen), at
References
-
General Hantzsch Optimization: Potewar, T. M., et al. (2015). "Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles using PEG-400." Chemistry & Biology Interface, 5(5), 296-300.[2]
- Iodine Catalysis: Gupta, R., et al. (2021). "Iodine-catalyzed synthesis of 2-aminothiazoles." Journal of Heterocyclic Chemistry.
-
One-Pot NBS Method: Narender, M., et al. (2007). "Aqueous phase synthesis of 2-aminothiazoles using NBS and Thiourea." Synthesis, 3469-3472.[6]
- Microwave Assisted Synthesis: Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-assisted synthesis of 2-aminothiazoles." Tetrahedron Letters.
-
Tetrahydronaphthothiazole Specifics: Hamdy, N. A., et al. (2014). "Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives." Acta Poloniae Pharmaceutica, 71(6), 993.
Sources
- 1. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Stability & Storage of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
Status: Operational Ticket ID: REF-TENT-2024-05 Subject: Minimizing Degradation & Troubleshooting Storage Artifacts
Core Stability Directive (Executive Summary)
6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine (structurally analogous to the dopamine agonist scaffold of Pramipexole) presents a distinct stability profile governed by its electron-rich 2-aminothiazole moiety.
The Critical Failure Point: Unlike simple aromatic amines, the 2-aminothiazole system is highly susceptible to oxidative dimerization and sulfur oxidation , particularly in solution. Field data indicates that DMSO stock solutions are not inert for this compound class; they promote oxidative artifacts over time, even at -20°C.
Immediate Action Required:
-
Solid State: Store at -20°C under Argon/Nitrogen. Desiccation is mandatory.
-
Solution State: DO NOT store as a long-term stock in DMSO if purity >98% is required for biological assays. Prepare fresh immediately before use.
Degradation Mechanics & Visual Diagnostics
Understanding why the molecule degrades allows you to predict when it will happen.
The Degradation Pathway (Mechanism)
The primary amine at the C2 position acts as an electron donor, making the thiazole ring susceptible to radical attack.
-
Auto-oxidation: Formation of azo-dimers (coupling of two amine units).
-
S-Oxidation: The sulfur atom in the thiazole ring can oxidize to sulfoxides (
) or sulfones ( ), disrupting the aromaticity and biological binding affinity. -
Photolysis: UV light accelerates the cleavage of the C-S bond.
Visualizing the Risk (Graphviz Diagram)
Figure 1: Mechanistic flow of environmental triggers leading to specific chemical degradation products.[1]
Diagnostic Table: What Your Sample is Telling You
| Observation | Probable Cause | Technical Implication |
| Yellow/Brown Discoloration | Oxidative coupling (Azo formation) | Purity compromised (>2% impurity). Likely cytotoxic. |
| Clumping/Stickiness | Hygroscopicity (Moisture uptake) | Hydrolysis risk. Weighing errors likely due to water mass. |
| New Polar Peak (HPLC) | S-Oxidation (Sulfoxide) | Loss of potency. The oxidized S-species often elutes earlier on Reverse Phase. |
| Precipitate in DMSO | Dimerization | CRITICAL: Do not filter and use. The concentration is now unknown. |
Storage Protocols (Step-by-Step)
Protocol A: Long-Term Storage (Solid State)
Best for: Maintaining stocks > 6 months.
-
Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid plastic (polypropylene) which allows slow gas exchange.
-
Atmosphere Exchange:
-
Place the open vial in a vacuum desiccator.
-
Evacuate air and backfill with Argon (preferred over Nitrogen due to higher density).
-
Repeat 3x.
-
-
Sealing: Quickly cap the vial under the inert flow. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or a secondary containment jar if unsure.
-
Temperature: Store at -20°C .
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation from forming on the cold solid.
Protocol B: Handling Stock Solutions
Best for: Short-term use (Experiments < 24 hours).
WARNING: 2-aminothiazoles are known to decompose in DMSO at room temperature over several days [1].
-
Solvent Choice:
-
Preferred: Anhydrous Ethanol (if solubility permits for your assay).
-
Acceptable: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
-
Preparation: Calculate the exact volume needed for the single experiment.
-
Usage: Use within 4-6 hours.
-
Disposal: Discard unused solution. Do not refreeze DMSO stocks of this compound; the freeze-thaw cycle introduces moisture and oxygen gradients that accelerate dimerization.
Troubleshooting & FAQs
Q: I see a new peak at RRT 0.85 in my HPLC after storing the sample in DMSO for a week. What is it? A: This is likely the S-oxide or a dimer . Literature on 2-aminothiazoles confirms that DMSO acts as a mild oxidant over time, especially if the DMSO is hygroscopic and has absorbed water [2]. The shift to a lower Relative Retention Time (RRT) suggests a more polar species (oxide).
-
Fix: Switch to fresh preparation. If you must store in solution, store at -80°C and purge the headspace with Argon.
Q: Can I use an ultrasonic bath to dissolve the powder? A: Use caution. Sonication generates local heat and cavitation, which can generate radical species in solution.
-
Recommendation: Vortexing is safer. If sonication is necessary, keep the bath ice-cold and limit duration to <30 seconds.
Q: My compound arrived as a hydrochloride salt. Does this change the storage requirements? A: Yes. The salt form (HCl) is significantly more hygroscopic than the free base.
-
Impact: If left open to air, it will absorb water, turning into a gum. This water facilitates hydrolysis and oxidation.
-
Protocol Adjustment: You must use a desiccator. Store with silica gel packets or Drierite.
Q: Is the compound light sensitive? A: Yes. The thiazole ring has significant UV absorption. Extended exposure to ambient lab light (fluorescent) can catalyze photo-oxidation.
-
Fix: Always use amber vials or wrap clear vials in aluminum foil.
Storage Decision Workflow
Use this logic flow to determine the correct handling for your specific experimental phase.
Figure 2: Decision tree for minimizing degradation based on experimental timeline.
References
-
Instability of 2-aminothiazoles in DMSO: Weldon, R., et al. (2021). "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 16(13), 2089-2093. [Link]
-
General Stability of Thiazole Derivatives: Petrou, A., et al. (2021). "Thiazole Ring: A Pharmacophore with Diverse Biological Activity."[2] Molecules, 26(11), 3166. [Link]
-
Oxidation Mechanisms of Aminothiazoles: Fitzgerald, M. M., et al. (1994).[3] "Oxidation of 2-aminothiazole by cytochrome c peroxidase." Biochemistry, 33(13), 3807-3818. [Link]
-
ICH Guidelines for Stability Testing (Q1A R2): International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing regioisomers from 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine crude product
Technical Support Center: Advanced Purification of Thiazole-Fused Ring Systems
Executive Summary
The synthesis of 6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-2-amine (Target A ) via the Hantzsch condensation of 2-bromo-1-tetralone with thiourea is generally robust. However, users frequently encounter "regioisomeric" impurities that complicate downstream biological assays.
These impurities typically fall into two categories:
-
Structural Regioisomers: Specifically the [1,2-d] isomer, arising from contamination of the starting material with 2-tetralone.
-
Hantzsch Byproducts: 2-imino-2,3-dihydrothiazole derivatives formed under highly acidic kinetic conditions.
This guide provides a definitive troubleshooting workflow to isolate the [2,1-d] target with >98% purity.
Part 1: Diagnostic & Troubleshooting (FAQ Format)
Q1: My LC-MS shows a peak with the identical mass (M+1 = 205.08) eluting just before my target. Is this the regioisomer?
Answer: Yes, this is highly probable. In fused thiazole systems, the angular isomer (naphtho[2,1-d]thiazole) and the linear/alternative angular isomer (naphtho[1,2-d]thiazole) have identical molecular weights.
-
The Cause: This almost exclusively arises if your starting material, 1-tetralone , contains trace amounts of 2-tetralone . Bromination of 2-tetralone occurs at C1, leading to the [1,2-d] thiazole upon cyclization.
-
The Diagnostic:
-
Target [2,1-d]: The aromatic protons on the naphthalene ring (positions 4 and 5) show a characteristic "roofing" effect or distinct splitting due to the specific fusion geometry.
-
Impurity [1,2-d]: Often elutes earlier on C18 reverse-phase columns due to slightly lower lipophilicity caused by the dipole moment vector difference.
-
Q2: The crude product is a sticky, hygroscopic solid rather than a defined powder. Why?
Answer: You likely have trapped Hydrobromic Acid (HBr) salts or the 2-imino intermediate . The Hantzsch reaction generates HBr. If the reaction is run in acidic media without a final basic workup, the product exists as the HBr salt. Furthermore, under strongly acidic conditions, the reaction can kinetically favor the 2-imino-2,3-dihydrothiazole tautomer over the thermodynamic 2-aminothiazole target [1].
-
The Fix: You must perform a "Free Basing" step (see Protocol A below) to convert the salt and equilibrate the tautomer to the stable amino form.
Q3: Recrystallization from Ethanol failed to remove the impurity. What solvent system should I use?
Answer: Ethanol is often too polar to differentiate the subtle crystal packing differences between the [2,1-d] and [1,2-d] isomers.
-
Recommendation: Switch to a Toluene/Heptane or Ethyl Acetate/Hexane system. The [2,1-d] target generally has higher lattice energy (higher melting point) and will crystallize out first from non-polar solvents upon cooling, leaving the [1,2-d] impurity in the mother liquor.
Part 2: Experimental Protocols
Protocol A: Thermodynamic Equilibration & Free-Basing (Mandatory Pre-treatment)
Before attempting separation, ensure the molecule is in the correct chemical state.
-
Suspend the crude hydrobromide salt (10.0 g) in water (100 mL).
-
Heat to 50°C to ensure partial dissolution.
-
Adjust pH to 9–10 using Ammonium Hydroxide (28% NH₄OH). Note: Do not use NaOH, as strong mineral bases can sometimes hydrolyze the aminothiazole.
-
Stir at 50°C for 1 hour. This heat/base treatment drives the tautomeric equilibrium toward the stable 2-amino form.
-
Cool to room temperature and filter. Wash with water (2 x 20 mL).
-
Dry the solid under vacuum at 45°C.
Protocol B: Fractional Recrystallization (Isomer Removal)
This method relies on the solubility differential between the [2,1-d] and [1,2-d] isomers.
-
Dissolve the dried free base (from Protocol A) in minimal boiling Toluene (approx. 10 mL per gram of solid).
-
Reflux for 10 minutes. If undissolved solids remain, hot filter to remove inorganic salts.
-
Add boiling Heptane dropwise until the solution becomes slightly turbid (cloud point).
-
Re-clarify by adding a small amount of Toluene.
-
Cool slowly to room temperature over 4 hours (wrap the flask in foil to slow heat loss).
-
Chill at 0–4°C for 2 hours.
-
Filter the crystals. The precipitate is the enriched [2,1-d] target . The filtrate contains the [1,2-d] isomer.
Part 3: Data & Visualization
Comparative Properties of Regioisomers
| Feature | Target: [2,1-d] Isomer | Impurity: [1,2-d] Isomer |
| Precursor | 2-Bromo-1-tetralone | 1-Bromo-2-tetralone |
| Fusion Geometry | Angular (C1-C2 fusion) | Linear/Angular (C2-C1 fusion) |
| Calculated LogP | ~2.85 | ~2.65 |
| TLC (Hex/EtOAc 1:1) | Higher Rf (Less Polar) | Lower Rf (More Polar) |
| Solubility (Toluene) | Lower (Crystallizes first) | Higher (Stays in solution) |
Pathway Analysis: Origin of Impurities
Figure 1: Reaction pathway illustrating the divergent synthesis of the target [2,1-d] isomer versus the [1,2-d] impurity and the kinetic imino-trap.
References
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1] Link
-
Chem Help Asap. "Hantzsch Thiazole Synthesis." Chemistry Help Asap Protocols. Link
-
Beilstein Journals. (2013). "Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones." Beilstein Journal of Organic Chemistry, 9, 577–584.[2] Link
Sources
Technical Support Center: Overcoming Column Chromatography Challenges with Aminothiazoles
Welcome to the technical support center dedicated to addressing the unique challenges researchers face during the column chromatography purification of aminothiazole derivatives. Aminothiazoles are a cornerstone scaffold in medicinal chemistry, but their purification can be notoriously difficult due to their chemical properties. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your separations, improve purity, and maximize recovery.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of aminothiazoles. Each solution is grounded in the chemical principles governing the separation process.
Question: I'm observing significant peak tailing or streaking for my aminothiazole compound. What's causing this and how do I fix it?
Answer:
This is the most frequent issue reported and typically stems from strong, secondary interactions between the basic aminothiazole moiety and the stationary phase.[1]
Root Cause Analysis:
The core of the problem lies in the interaction between the basic nitrogen atoms in your aminothiazole ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This strong interaction creates a mixed-mode retention mechanism; while the bulk of your compound moves with the mobile phase (hydrophobic/hydrophilic partitioning), a fraction is delayed by this acid-base interaction, resulting in a "tail" of the compound eluting slowly.[3]
Solutions & Scientific Rationale:
-
Mobile Phase Modification (The Quickest Fix): The most direct way to solve this is to neutralize the active silanol sites.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution (typically 0.1-1% v/v), into your eluent.[4] The modifier, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your aminothiazole. This ensures that your compound elutes based on polarity alone, leading to sharper, more symmetrical peaks.
-
Causality: By saturating the acidic sites with a sacrificial base, you create a more chemically inert surface for your analyte to travel across, preventing the secondary interactions that cause tailing.[1]
-
-
Proper Sample Loading: Overloading the column is a common cause of peak distortion.[4]
-
Dry Loading: Instead of dissolving your crude sample in a strong solvent and loading it wet, adsorb it onto a small amount of silica gel first.[5] Evaporate the solvent completely, and then carefully add the resulting dry powder to the top of your column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, which is critical for a good separation.
-
Causality: Wet loading, especially with a strong solvent, can cause the sample to spread out and channel unevenly into the column bed, leading to broad or tailing peaks from the start. Dry loading prevents this by ensuring a homogenous and narrow starting band.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself may be the issue.
-
Use Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it yourself by treating standard silica gel with a silylating agent.
-
Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. For a basic compound like an aminothiazole, neutral or basic alumina can be an excellent alternative to silica, as it lacks the highly acidic silanol groups that cause strong adsorption.[6]
-
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing.
Question: My aminothiazole compound has very low recovery, or it seems to be decomposing on the column. How can I prevent this?
Answer:
Low recovery is often linked to either irreversible adsorption or chemical degradation on the acidic silica gel surface.[4][6] Aminothiazoles can be sensitive to prolonged exposure to acidic environments.
Solutions & Scientific Rationale:
-
Deactivate the Stationary Phase: As with peak tailing, the acidity of silica is a primary culprit.
-
Use TEA-Treated Eluent: Running the column with an eluent containing 0.1-1% triethylamine not only improves peak shape but also neutralizes the column environment, significantly reducing the risk of acid-catalyzed decomposition.[4]
-
Switch to a Non-Acidic Sorbent: Neutral alumina is an excellent choice for purifying acid-sensitive compounds.[6] Its surface is not prone to causing the degradation that silica can.
-
-
Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade or bind irreversibly.
-
Optimize Solvent Strength: Don't use a mobile phase that is too weak. While good separation is key, an excessively long elution time is detrimental. Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.4 on the TLC plate.
-
Use Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound and any more polar impurities.[5][7] This ensures each compound is eluted efficiently and doesn't spend unnecessary time on the column.
-
-
Perform a "Methanol Purge": If you suspect your compound is irreversibly stuck to the column, you can try to recover it after the main elution is complete.
-
Protocol: After you have collected all fractions from your gradient, flush the column with 100% methanol.[4] Methanol is a very polar solvent that can disrupt the strong interactions holding your compound to the silica. Collect this flush and analyze it; you may recover a significant amount of your product.
-
Question: I can't separate my target aminothiazole from a persistent impurity. They always co-elute. What should I do?
Answer:
Co-elution occurs when the selectivity of your chromatographic system is insufficient to differentiate between two molecules.[8] The solution is to alter the selectivity by changing the chemical interactions at play.
Solutions & Scientific Rationale:
-
Systematic Mobile Phase Optimization: If you are using a standard two-solvent system (e.g., Hexane/Ethyl Acetate), simply changing the ratio may not be enough. You need to introduce a solvent from a different selectivity group.[7]
-
Solvent Selectivity Triangle: Solvents are grouped based on their primary interactions (e.g., dipole-dipole, hydrogen bond accepting/donating). To maximize changes in selectivity, try replacing one of your solvents with one from a different group. For example, if Hexane/EtOAc fails, try a system like Dichloromethane/Methanol or Toluene/Acetone.
-
Causality: Different solvent systems will alter the way your compound and the impurity interact with both the mobile and stationary phases. A change in these interactions can often dramatically increase the separation between them.
-
-
Change the Stationary Phase (Orthogonal Chromatography): This is the most powerful way to alter selectivity.
-
Switch to Reversed-Phase: If you are using normal-phase (silica/alumina), switch to reversed-phase (e.g., C18 silica).[5] In reversed-phase, the stationary phase is non-polar, and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol).[9][10] The retention mechanism is now based on hydrophobicity.
-
Causality: It is highly unlikely that two different compounds will have identical polarity and identical hydrophobicity. By completely changing the separation mechanism from polar interactions to hydrophobic interactions, you can often achieve separation of even very similar impurities.[11]
-
Mobile Phase Optimization Strategy
| Compound Polarity | Starting Solvent System (Normal Phase Silica) | Gradient Suggestion | Modifier |
| Low | 95:5 Hexane : Ethyl Acetate | Increase Ethyl Acetate to 30-40% | 0.5% TEA |
| Medium | 70:30 Hexane : Ethyl Acetate | Increase Ethyl Acetate to 70-80% | 0.5% TEA |
| High | 98:2 Dichloromethane : Methanol | Increase Methanol to 10-15% | 0.5% TEA |
| Very High | 95:5 Ethyl Acetate : Methanol | Increase Methanol to 20-25% | 0.5% TEA |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single best stationary phase for purifying aminothiazoles?
There is no single "best" phase, as the choice depends entirely on the specific structure and polarity of your derivative. However, standard silica gel remains the most common starting point due to its versatility and cost-effectiveness.[5] If you immediately encounter issues like severe tailing or low recovery, neutral alumina is the best alternative for normal-phase chromatography. For very polar aminothiazoles or for analytical-scale purity checks, reversed-phase C18 is often the superior choice.[5][9]
Q2: How do I choose a starting mobile phase for a new aminothiazole compound?
The process should always begin with Thin Layer Chromatography (TLC) .[5]
-
Spot your crude material on several TLC plates.
-
Develop each plate in a different solvent system. Good starting systems to screen are Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.
-
The ideal system is one that moves your target compound to an Rf (retention factor) of approximately 0.25-0.4 . This Rf value generally translates well to column chromatography, providing a good balance between retention and elution time.
Q3: My aminothiazole seems unstable in DMSO stock solutions. Could this be related to the problems I see on the column?
Yes, absolutely. Some aminothiazole derivatives have been shown to be unstable in DMSO, undergoing decomposition over time at room temperature.[12] If your compound is inherently unstable, the prolonged contact time and acidic environment of a silica gel column can accelerate this degradation. It is crucial to first assess the stability of your compound under the conditions you plan to use for chromatography.[6] If instability is confirmed, use a deactivated or neutral stationary phase and an optimized, fast-eluting mobile phase to minimize the compound's time on the column.
Q4: Can I use reversed-phase flash chromatography for preparative purification of aminothiazoles?
Yes. While traditionally more expensive, reversed-phase flash chromatography is an extremely powerful tool, especially for polar aminothiazoles that have very high affinity for silica gel. Using a C18 column with a water/acetonitrile or water/methanol gradient (often with a modifier like 0.1% formic or acetic acid to improve peak shape) can provide excellent purification for compounds that are difficult to separate by normal-phase methods.[9][10][13]
Q5: How can I be sure my column is packed correctly to avoid issues like channeling?
Proper column packing is crucial for good separation.[14]
-
Slurry Packing: Always prepare a slurry of your silica gel in the initial, least polar mobile phase.[5] Never dry-pack a column for liquid chromatography.
-
Even Packing: Pour the slurry into your column in one continuous motion. Tap the side of the column gently to help the silica settle into a uniform bed.
-
No Air Bubbles: Ensure no air bubbles are trapped in the packed bed, as these will cause significant channeling and poor separation.[5]
-
Protective Layer: Add a thin layer (0.5-1 cm) of sand on top of the packed silica bed. This prevents the bed from being disturbed when you add your sample and eluent.
Systematic Approach to Method Development
Caption: A standard workflow for purifying aminothiazoles via column chromatography.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. BenchChem.
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. BenchChem.
- BenchChem. (2025). Technical Support Center: 2-Aminothiazole Derivative Synthesis. BenchChem.
- Benchchem. (2025). Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography. Benchchem.
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available at: [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Surchi, M. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]
-
Vonderach, M., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
A Predictive Guide to the Mass Spectrometry Fragmentation of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine: A Comparative Analysis
In the landscape of drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of the novel heterocyclic compound, 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine. Lacking direct experimental data in the public domain for this specific molecule, this guide leverages established fragmentation principles of analogous structures, namely 2-aminothiazole derivatives and fused heterocyclic systems, to construct a scientifically grounded, predictive framework. This comparative approach is designed to empower researchers, scientists, and drug development professionals in their analytical endeavors with similar molecular scaffolds.
Molecular Structure and Predicted Fragmentation Drivers
The structure of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine is a fusion of a tetrahydronaphthalene ring system with a 2-aminothiazole moiety. This unique combination presents several key features that are anticipated to govern its fragmentation behavior under mass spectrometry conditions.
-
The 2-Aminothiazole Core: This functionality is a common motif in many pharmaceuticals.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known to undergo characteristic ring-opening reactions upon ionization.[3] The exocyclic amino group provides a site for charge localization and can influence subsequent fragmentation pathways.
-
The Tetrahydronaphthalene System: This partially saturated bicyclic system is prone to retro-Diels-Alder (RDA) reactions and successive losses of ethylene (C2H4) units, a common fragmentation pattern for cyclohexene-containing structures.[4]
-
The Fused Ring System: The fusion of these two ring systems will likely influence the stability of the molecular ion and direct the fragmentation cascade. In many fused heterocyclic systems, the more stable aromatic or heteroaromatic ring tends to remain intact while the appended ring undergoes initial fragmentation.[5]
Proposed Fragmentation Pathway
Based on the fragmentation patterns of related compounds, a plausible EI-MS fragmentation pathway for 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine is proposed below. The molecular ion (M+) is expected to be observed, and its subsequent fragmentation will likely proceed through several key steps.
Caption: Proposed EI-MS fragmentation pathway for 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine.
Key Proposed Fragmentation Steps:
-
Retro-Diels-Alder (RDA) Fragmentation: The tetrahydronaphthalene moiety is anticipated to undergo a characteristic RDA reaction, leading to the loss of an ethylene molecule (C2H4, 28 Da). This would result in a prominent fragment ion. A subsequent loss of a second ethylene molecule is also plausible.
-
Dehydrogenation: Following the initial RDA fragmentation, the resulting dihydronaphthalene intermediate could lose hydrogen atoms to form the more stable, fully aromatic naphthothiazole cation.
-
Thiazole Ring Cleavage: The 2-aminothiazole ring itself is susceptible to cleavage. Common fragmentation pathways for 2-aminothiazoles involve the loss of cyanamide (NH2CN) or hydrogen cyanide (HCN).[6]
-
Loss of Small Radicals: The initial molecular ion may also lose a hydrogen radical (H•) or an amino radical (•NH2) to form stable even-electron ions.
Comparative Fragmentation Analysis
To substantiate the proposed fragmentation pathway, it is instructive to compare it with the known fragmentation patterns of structurally related compounds.
| Compound Class | Key Fragmentation Pathways | Supporting Evidence |
| 2-Aminothiazole Derivatives | - Loss of side chains attached to the thiazole ring.- Cleavage of the thiazole ring, often with loss of NH2CN or HCN.[6] | Studies on various 2-aminothiazole derivatives consistently show these fragmentation patterns under EI-MS.[6][7] |
| Fused Pyrimidine-Thiazole Systems | - The pyrimidine ring is often more stable than the thiazole ring, leading to initial fragmentation of the thiazole moiety.[5] | Research on thiazolo[3,2-a]pyrimidines indicates that the thiazole ring fragments first.[5] |
| Tetralin and its Derivatives | - RDA reaction leading to the loss of ethylene.- Benzylic cleavage. | The mass spectra of tetralin and its derivatives are well-characterized and dominated by the RDA fragmentation.[4] |
This comparative data suggests that the fragmentation of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine will likely be a hybrid of the behaviors observed for its constituent parts. The initial, lower-energy fragmentation is expected to be dominated by the RDA cleavage of the tetrahydronaphthalene ring, while higher-energy fragmentation will likely involve the cleavage of the more fragile thiazole ring.
Experimental Protocols
For researchers seeking to acquire mass spectrometry data for this compound or similar analogs, the following experimental protocols are recommended.
Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of such compounds, especially in complex matrices.[8]
Protocol:
-
Dissolution: Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and thermally stable compounds, GC-MS with electron ionization is a standard method for obtaining detailed fragmentation patterns.
Protocol:
-
Sample Preparation: Dissolve the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
Workflow for Structural Elucidation
The following workflow outlines the logical steps for confirming the structure and fragmentation pattern of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine.
Sources
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Identification of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine: Emphasis on FTIR Characteristic Peaks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopic features of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the expected spectral data but also to rationalize the underlying vibrational principles and offer a comparative perspective with alternative analytical techniques. This guide is structured to provide a robust framework for the spectroscopic identification and characterization of this and structurally related molecules.
The Vibrational Signature: Decoding the FTIR Spectrum
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the compound. For a molecule with the complexity of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine, the FTIR spectrum is a composite of the vibrations of its constituent functional groups: the primary amine, the thiazole ring, and the tetrahydronaphthalene moiety.
Below is a detailed breakdown of the expected characteristic absorption peaks, grounded in established spectroscopic principles and data from closely related analogs.
Key Vibrational Modes and Their Expected Wavenumbers
The molecular structure of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine dictates its vibrational behavior. The following diagram illustrates the key functional groups that give rise to its characteristic FTIR peaks.
Figure 1: Key functional groups of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine responsible for its characteristic FTIR spectrum.
Based on the analysis of a closely related compound, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine[1][2], and general spectroscopic data, the following table summarizes the expected characteristic FTIR peaks for the title compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale |
| N-H Stretching (Asymmetric) | ~3430 | Medium-Strong | The asymmetric stretching of the primary amine (-NH₂) group is a hallmark of this functional group.[1][2] |
| N-H Stretching (Symmetric) | ~3250 | Medium-Strong | The symmetric stretching of the primary amine (-NH₂) group, typically appearing as a distinct peak from the asymmetric stretch.[1][2] |
| Aromatic C-H Stretching | 3150 - 3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the aromatic part of the naphthalene ring.[1][2] |
| Aliphatic C-H Stretching | 2950 - 2850 | Medium-Strong | Asymmetric and symmetric stretching of the methylene (-CH₂) groups in the tetrahydronaphthalene ring.[1][2] |
| N-H Bending (Scissoring) | ~1650 | Medium-Strong | The in-plane bending (scissoring) vibration of the primary amine group. This peak can sometimes be broad.[1][2] |
| C=N Stretching (Thiazole) | 1635 - 1610 | Medium | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[3] |
| Aromatic C=C Stretching | 1600 - 1450 | Medium-Weak | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| C-N Stretching (Aromatic Amine) | 1335 - 1250 | Medium-Strong | Stretching of the carbon-nitrogen bond connecting the amine group to the thiazole ring.[4] |
| Thiazole Ring Vibrations | 1150 - 1000 | Medium | Complex vibrations involving stretching and bending of the entire thiazole ring system, including C-S stretching.[3] |
| C-H Bending (Out-of-Plane) | 900 - 675 | Medium-Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |
Comparative Analysis: Distinguishing from Potential Impurities and Analogs
In a synthetic context, it is crucial to differentiate the target compound from starting materials, intermediates, and potential side products. FTIR spectroscopy excels in this regard. For instance, the starting material for a potential synthesis, β-tetralone, would exhibit a strong carbonyl (C=O) stretch around 1680 cm⁻¹, a peak that should be absent in the final product. The presence of this peak would indicate an incomplete reaction.
Beyond Infrared: A Multi-faceted Approach to Identification
While FTIR provides a rapid and informative snapshot of the functional groups present, a comprehensive characterization relies on a suite of analytical techniques. Each method offers a unique piece of the structural puzzle.
Figure 2: A workflow illustrating the complementary nature of different analytical techniques for compound identification.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this Compound | Limitations |
| FTIR Spectroscopy | Functional group identification. | Rapid, non-destructive, provides a clear indication of the presence of the amine and the absence of carbonyl impurities. | Does not provide detailed information on the carbon-hydrogen framework or molecular weight. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including atom connectivity and chemical environment. | Unambiguously determines the structure, including the substitution pattern on the aromatic ring and the connectivity of the thiazole and tetrahydronaphthalene rings.[1][2] | Requires a larger sample amount than FTIR and is a more time-consuming experiment. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can be used to deduce the molecular formula and structural features. | Confirms the molecular weight of the target compound. The fragmentation pattern can provide clues about the different ring systems.[5][6] | Isomer differentiation can be challenging without tandem MS. |
| UV-Vis Spectroscopy | Information about electronic transitions, particularly in conjugated systems. | Can confirm the presence of the conjugated thiazole and aromatic naphthalene systems through characteristic π-π* transitions.[7][8][9][10] | Provides limited structural information compared to NMR and FTIR. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample like 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method can be employed.
Attenuated Total Reflectance (ATR) Method
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample.
-
Cleaning: After analysis, clean the crystal thoroughly.
Potassium Bromide (KBr) Pellet Method
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Record a background spectrum with an empty sample holder.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.
Conclusion
The identification of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine relies on a synergistic approach, with FTIR spectroscopy serving as a rapid and effective tool for initial functional group analysis. The characteristic N-H, C-H, C=N, and C-N stretching and bending vibrations provide a unique spectral fingerprint. For unambiguous structural elucidation, this data should be corroborated with NMR and Mass Spectrometry. This guide provides the foundational spectroscopic knowledge for researchers working with this and related heterocyclic systems, enabling confident and accurate compound characterization.
References
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]
-
Mohamed, T. K., & El-Sherief, H. A. H. (2001). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1), 1-13. [Link]
-
Krasniqi, A., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 11), 1433-1436. [Link]
-
Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]
-
Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers, 20(3), 536-545. [Link]
-
Krasniqi, A., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData, 10(11), x250913. [Link]
-
Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. [Link]
-
El-Zahar, M. I., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(12), 1864-1878. [Link]
-
Krishnakumar, V., & John, X. (2010). Vibrational Spectroscopic Studies of Tetralin. RASAYAN Journal of Chemistry, 3(2), 246-253. [Link]
-
Ledingham, K. W. D., et al. (2000). The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... ResearchGate. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Al-Ostath, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Advances, 13(14), 9229-9241. [Link]
-
ResearchGate. (n.d.). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... ResearchGate. [Link]
-
Al-Masoudi, W. A. M., & Al-Amery, M. H. A. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-8. [Link]
-
Aman, F., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32785-32798. [Link]
-
Bugeon, S., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(65), 9683-9686. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]
-
Khan, I., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35029-35043. [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]
-
Khan, S. A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. AMB Express, 9(1), 154. [Link]
-
Yuliyati, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. MSE 364/METE 358, Materials/Metallurgical Laboratory II, Materials Engineering Department, KNUST, Kumasi. [Link]
-
Singh, A., & Singh, P. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]
-
Al-Jbouri, F. F. H., & Al-Janabi, A. S. H. (2017). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Journal of Global Pharma Technology, 9(8), 1-6. [Link]
-
Sarveswari, S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 467-472. [Link]
-
University of Tennessee Knoxville. (n.d.). Fourier Transform Infrared Spectroscopy. UTK. [Link]
-
Krasniqi, A., et al. (2025). (PDF) 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2014). Preparation, Characterization and Study the Biological Activity for (Six and Seven) Membered Heterocyclic Derivatives from 6-Amino Coumarin. AIP Conference Proceedings, 1618(1), 159-166. [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy. Scribd. [Link]
-
Ataman Kimya. (n.d.). TETRALIN. Ataman Kimya. [Link]
-
Jaber, M., & Hameed, A. (2020). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Systematic Reviews in Pharmacy, 11(11), 1596-1606. [Link]
-
ResearchGate. (n.d.). Conventional methods for the synthesis of tetralin. a Common synthetic... ResearchGate. [Link]
-
El-Metwaly, N. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 26868. [Link]
Sources
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
This guide provides a rigorous technical comparison between 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine (Target) and its crystallographically defined bicyclic analogue, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Reference).
Executive Summary
In the development of dopamine agonists and antimicrobial pharmacophores, the 2-aminothiazole fused system is a critical scaffold. While the bicyclic 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is well-characterized, the tricyclic 6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-2-amine offers enhanced lipophilicity and blood-brain barrier (BBB) permeability profiles.
This guide benchmarks the structural properties of the tricyclic Target against the solved Reference to guide crystallization, refinement, and solid-state analysis.
Technical Specifications & Data Comparison
The following table synthesizes confirmed crystallographic data for the Reference with high-confidence predictive modeling for the Target, based on homologous series analysis (e.g., Acta Cryst. B33 and IUCrData 2025).
| Feature | Reference (Bicyclic) | Target (Tricyclic) |
| Compound Name | 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine | 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine |
| CAS Number | 1779-81-3 | 57478-57-6 |
| Formula | C₇H₁₀N₂S | C₁₁H₁₂N₂S |
| Crystal System | Monoclinic | Predicted:[1] Monoclinic or Orthorhombic |
| Space Group | Predicted: | |
| Z (Units/Cell) | 4 | Predicted: 4 or 8 |
| Packing Motif | Infinite 1D Chains (N-H...N) | Predicted: Centrosymmetric Dimers ( |
| Key Interaction | H-bond: Amino N | H-bond: Amino N |
| Disorder | Cyclohexene ring (Half-chair) | Tetralin ring (Envelope/Twist) |
Analyst Note: The Reference compound forms infinite chains along the c-axis.[2] The Target, possessing an additional fused saturated ring, introduces steric bulk that often disrupts infinite chains, favoring discrete centrosymmetric dimers stabilized by
-interactions between the thiazole and the aromatic portion of the naphthalene core.
Experimental Protocols
A. Synthesis & Purification (Hantzsch Cyclization)
To obtain diffraction-quality crystals of the Target, purity must exceed 99.5%. The following protocol is adapted from the validated synthesis of the Reference to accommodate the tricyclic precursor.
Reagents:
-
Precursor: 2-Bromo-1-tetralone (for [1,2-d] isomer) or 2-Bromo-3,4-dihydronaphthalen-1(2H)-one.[1]
-
Cyclizing Agent: Thiourea (1.1 eq).
-
Solvent: Ethanol (anhydrous).
Workflow:
-
Reflux: Dissolve 2-bromo-tetralone (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL). Reflux for 4-6 hours.
-
Precipitation: Cool to RT. The hydrobromide salt will precipitate. Filter and wash with cold ethanol.
-
Free Base Liberation: Suspend salt in water; adjust pH to ~9-10 with
. Extract with EtOAc. -
Recrystallization: Dissolve crude free base in boiling Ethanol/Water (9:1). Cool slowly to 4°C.
B. Crystallization for X-Ray Diffraction
The Reference crystallizes as colorless prisms. The Target, being more hydrophobic, requires a modified solvent system.
-
Method: Slow Evaporation.
-
Solvent System: Methanol:Dichloromethane (1:1 v/v).
-
Conditions: Dissolve 20 mg of Target in 2 mL solvent. Filter through 0.22 µm PTFE into a narrow vial. Cover with parafilm, pierce 3 holes, and store at 18°C in a vibration-free environment.
-
Expected Morphology: Pale yellow blocks or plates (due to extended conjugation compared to the colorless Reference).
Structural Analysis & Logic
Pathway Visualization
The following diagram illustrates the synthesis and the divergent hydrogen-bonding logic between the Bicyclic Reference and the Tricyclic Target.
Figure 1: Synthetic pathway and crystallographic packing divergence between bicyclic and tricyclic thiazole systems.
Mechanistic Insight: The "Disorder" Factor
In the Reference (Bicyclic) structure, the cyclohexene ring exhibits disorder over two half-chair orientations (occupancy ~0.92/0.08).
-
Implication for Target: The tricyclic Target possesses a more rigid naphthalene-derived core.[1] The "6,7,8,9-tetrahydro" ring is locked into a specific conformation (likely half-chair or envelope) by the aromatic fusion.
-
Refinement Tip: When solving the Target structure, expect less disorder in the carbocyclic ring compared to the Reference, but monitor the terminal methylene carbons (C8/C9) for high thermal motion (
).
Hydrogen Bonding Network[3][4]
-
Reference: Forms
chains (Graph Set notation) running parallel to the c-axis. -
Target: The aromatic "wall" of the naphthalene system likely blocks infinite chain formation. Expect
dimers where two molecules pair up via bonds, creating a discrete, planar unit that then stacks via - interactions.
References
-
Krasniqi, F., et al. (2025). "4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine." IUCrData, 10, x250913.
- Key Data: Crystal structure of the bicyclic reference compound.
-
Ekstrand, J. D., & van der Helm, D. (1977). "The Crystal Structure of 2-Amino-4,5-dihydro-7,8-dimethoxynaphtho[1,2-d]thiazole."[3] Acta Crystallographica Section B, 33, 1012-1016.[3]
- Key Data: Structural precedent for tricyclic naphthothiazole packing (dimer form
-
PubChem. "Compound Summary: 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine (CAS 57478-57-6)."[4]
Sources
- 1. 14779-18-1|7-Methylbenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 2. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 90382-08-4|5-Ethylbenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones [ouci.dntb.gov.ua]
Reference standard qualification for 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
Reference Standard Qualification Guide: 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
Executive Summary
6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine (CAS: Generic/Research Grade often unlisted; Specific Isomers vary) is a critical tricyclic pharmacophore used in the development of dopamine agonists (e.g., rigid analogues of Pramipexole and Rotigotine). In drug development, it serves two primary roles: as a key intermediate for chiral resolution and as a process impurity (Impurity A-type analogue) requiring strict monitoring under ICH Q3A/Q3B guidelines.
This guide contrasts the performance of a Certified Reference Standard (CRS) against Commercial Research Grade material. It establishes a self-validating qualification protocol to ensure the integrity of potency calculations in biological assays and GMP release testing.
Technical Context & Comparative Analysis
The Molecule
-
Chemical Structure: A thiazole ring fused to the [2,1-d] positions of a tetrahydronaphthalene system.
-
Critical Attribute: The 2-amino group renders the molecule basic and susceptible to oxidative dimerization (formation of azo- or hydrazo-dimers) and salt formation.
-
Synthesis Origin: Typically synthesized via the Hantzsch reaction of 2-bromo-1-tetralone with thiourea .
Comparison: Certified Reference Standard vs. Research Grade
| Feature | Certified Reference Standard (CRS) | Commercial Research Grade | Impact on Data |
| Assay Method | Mass Balance (100% - Impurities - Water - Solvents - Ash) | HPLC Area % only | Research grade overestimates potency by 5–15% due to ignored salt/solvent content. |
| Salt Stoichiometry | Quantified via Ion Chromatography (IC) or AgNO3 titration. | Often undefined (e.g., "HBr salt" without confirmation of 1:1 ratio). | Incorrect MW used in molarity calculations leads to IC50 shifts. |
| Regio-Isomerism | 2D-NMR (NOESY/HMBC) confirms [2,1-d] vs [1,2-d] fusion. | Assumed based on synthesis. | Risk of using the wrong isomer (inactive geometric analog). |
| Water/Solvent | Measured via Karl Fischer (KF) & GC-Headspace . | "Dried" (Not quantified). | Weight errors; hygroscopic salts absorb water rapidly. |
Qualification Protocol (The "How-To")
This protocol follows ICH Q7 and USP <11> principles for Reference Standard qualification.
Phase 1: Structural Elucidation (Identity)
-
1H NMR (DMSO-d6):
-
Diagnostic Signals: Aromatic doublet/triplet pattern (7.0–8.0 ppm) for the benzene ring; Multiplets (1.8–3.0 ppm) for the saturated C6-C9 methylene protons; Broad singlet (7.0–9.0 ppm, D2O exchangeable) for the -NH2.
-
-
2D NMR (HMBC): Crucial to distinguish the linear naphtho[2,3-d] isomer from the angular naphtho[2,1-d] isomer.
-
Check: Correlation between the thiazole C4/C5 carbons and the adjacent methylene/carbonyl carbons of the tetralone precursor.
-
-
Mass Spectrometry (ESI+): Confirm [M+H]+ and check for dimer peaks ([2M+H]+), which indicate oxidation.
Phase 2: Purity & Impurity Profiling
-
HPLC-UV Method (Gradient):
-
Column: C18 (e.g., Waters XBridge), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 mins.
-
Rationale: The amine is polar; TFA prevents tailing. The gradient is required to elute late-running dimers or unreacted bromotetralone.
-
-
Impurity Limits:
-
Thiourea (Starting Material): Elutes at void volume. Limit < 0.1%.
-
2-Bromo-1-tetralone:[1] Late eluter. Limit < 0.15%.
-
Phase 3: The Mass Balance Assay (The "Gold Standard")
Do not rely on HPLC purity alone. Calculate the Assay (As is) using the following equation:
-
Water (KF): Aminothiazole salts are hygroscopic. Expect 1–5% water.
-
Residual Solvents (GC-HS): Ethanol is common from crystallization.
-
Residue on Ignition (ROI): Checks for inorganic salts (silica, sodium bromide).
Visualization of Workflows
Diagram 1: Synthesis & Impurity Origin
This diagram illustrates the Hantzsch synthesis pathway and the origin of key impurities that must be qualified.
Caption: Hantzsch synthesis pathway showing the origin of hydrolytic and oxidative impurities.
Diagram 2: Reference Standard Qualification Decision Tree
This workflow ensures a self-validating logic for releasing the material as a Primary Reference Standard.
Caption: Decision tree for the qualification of a Primary Reference Standard via Mass Balance.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11: Laboratory Controls). International Council for Harmonisation. Link
-
USP <11>: USP Reference Standards. United States Pharmacopeia. (General Chapter regarding the establishment and use of reference standards). Link
-
Hantzsch, A. (1887).[2][3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational chemistry for the synthesis).[2][4][5][6][7]
-
European Pharmacopoeia (Ph. Eur.): Pramipexole Dihydrochloride Monohydrate Monograph. (Provides analytical context for tetrahydro-benzothiazole/naphthothiazole impurities). Link
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link
Sources
- 1. rsc.org [rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Publish Comparison Guide: Purity Confirmation of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine
This guide outlines a rigorous, multi-modal approach to the elemental analysis and purity confirmation of 6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine .
Designed for drug development professionals, this document moves beyond basic "certificate of analysis" generation.[1] It compares the traditional "Gold Standard" (Combustion Analysis) against modern "Absolute Quantification" (qNMR) and "Chromatographic Profiling" (HPLC), providing a decision framework for establishing the identity and purity of this tricyclic heterocyclic amine.
Executive Summary & Compound Context
6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine is a fused tricyclic system comprising a thiazole ring annealed to a tetrahydronaphthalene scaffold. Structurally related to dopamine agonists (e.g., Pramipexole), this compound presents specific analytical challenges:
-
Basicity: The free amine (
) and thiazole nitrogen create a basic profile prone to peak tailing in HPLC. -
Hygroscopicity: Like many aminothiazoles, the salt forms (hydrochloride/hydrobromide) are often hygroscopic, skewing gravimetric elemental analysis.
-
Polymorphism: The fused ring system can exhibit crystal packing variations affecting melting points.
This guide compares three primary methodologies for validating this compound: Combustion Analysis (CHN) , Quantitative NMR (qNMR) , and HPLC-UV/MS .
Comparative Analysis: The Contenders
The following table contrasts the three core methodologies based on sensitivity, specificity, and resource requirements.
| Feature | Method A: Elemental Analysis (CHN) | Method B: HPLC-UV/MS | Method C: Quantitative NMR (qNMR) |
| Primary Output | % Composition (C, H, N, S) | Chromatographic Purity (% Area) | Absolute Purity (w/w %) |
| Specificity | Low. Cannot distinguish isomers or organic impurities with similar C/H ratios. | High. Separates synthesis by-products and degradation impurities. | High. Distinguishes structure and quantifies solvent/water content simultaneously. |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Blind Spots | Inorganic salts, trapped water/solvents (unless corrected). | Inorganic impurities, UV-inactive impurities. | Paramagnetic impurities, overlap with solvent peaks. |
| Precision | ± 0.4% (Standard tolerance) | < 1.0% RSD | < 1.0% RSD (with proper relaxation delay) |
| Verdict | Required for publication/patents, but insufficient alone. | Essential for impurity profiling. | The modern gold standard for absolute assay. |
Deep Dive: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To detect organic impurities and synthesis by-products (e.g., uncyclized thiourea intermediates).
The Challenge: Aminothiazoles interact strongly with residual silanols on silica columns, leading to peak tailing. The Solution: Use of a "Base-Deactivated" column and controlled pH buffering.
Methodology:
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge),
, . -
Mobile Phase A:
Ammonium Formate buffer (pH 6.4) or Phosphoric Acid (pH 2.0). Note: Ammonium formate is MS-compatible; Phosphoric acid provides sharper peaks for UV. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
:
A / B[2] -
:
A / B -
:
A / B -
:
A / B (Re-equilibration)
-
:
-
Detection: UV at
(Thiazole ) and . -
Flow Rate:
. -
Column Temp:
.
Self-Validating Check: Calculate the Tailing Factor (
Protocol B: Elemental Analysis (CHN) Optimization
Objective: To confirm the empirical formula
The Challenge: Solvent inclusion (Ethanol/Water) is common in recrystallized thiazoles, leading to failed carbon values.
Methodology:
-
Pre-Treatment: Dry the sample in a vacuum oven at
for 24 hours over . -
TGA Screening (Optional but Recommended): Run a Thermogravimetric Analysis. If mass loss occurs
, the sample contains volatiles. -
Combustion: Oxidize at
in oxygen stream. -
Calculation:
-
Theoretical (
): , , . -
Correction: If NMR shows
Ethanol solvate, recalculate theoretical values before rejecting the batch.
-
Protocol C: Quantitative NMR (qNMR)
Objective: To determine absolute purity without a specific reference standard.[3][4]
The Challenge: Finding an internal standard (IS) with non-overlapping signals and similar solubility.
Methodology:
-
Solvent:
(Excellent solubility for fused thiazoles). -
Internal Standard: Maleic Acid (Singlet at
ppm) or 1,3,5-Trimethoxybenzene (Singlet at ppm). Ensure the IS is TraceCERT® or NIST-traceable. -
Acquisition Parameters:
-
Pulse Angle:
. -
Relaxation Delay (
): (Must be of the longest relaxing proton). -
Scans: 16–64 (for S/N > 150).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass, = Purity.[3][5][6][7][8][9]
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for confirming the purity of the synthesized compound.
Caption: Integrated Analytical Workflow. This logic gate ensures that samples are free of volatiles and organic impurities before expensive elemental analysis is attempted.
References
-
BenchChem. (2025).[10] A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Retrieved from
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Basavanakatti, A. I., et al. (2024).[2] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18, 220.[2] [2]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. Retrieved from
Sources
- 1. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
